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Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation of complex organic molecules, including steroids. The intricate and often

overlapping signals in one-dimensional (1D) ¹H NMR spectra of steroids necessitate the use of

two-dimensional (2D) NMR techniques for unambiguous signal assignment. This document

provides detailed application notes and experimental protocols for the most common 2D NMR

experiments used in the characterization of steroids: COSY, HSQC, HMBC, and NOESY.

These techniques provide information on proton-proton couplings, direct carbon-proton

correlations, long-range carbon-proton correlations, and through-space proton-proton

interactions, respectively, which are crucial for the complete assignment of the steroid skeleton.

Key 2D NMR Techniques for Steroid Analysis
The structural analysis of steroids by 2D NMR is a well-established process that has become a

routine task of moderate complexity.[1] The combination of various homo- and heteronuclear
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correlation techniques provides a comprehensive dataset for full structure elucidation.[1]

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are

scalar (J)-coupled, typically through two or three bonds.[2] In a steroid, this is invaluable for

tracing out coupled spin systems within the individual rings and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment

correlates proton signals with the signals of directly attached carbon atoms.[3] It is a highly

sensitive technique that allows for the unambiguous assignment of protons to their

corresponding carbons.[4]

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals

correlations between protons and carbons that are separated by two or three bonds (and

sometimes more).[5] HMBC is critical for connecting different spin systems and for assigning

quaternary carbons, which are not observed in HSQC spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This homonuclear experiment identifies

protons that are close to each other in space, regardless of whether they are connected

through bonds.[6] NOESY is essential for determining the stereochemistry of steroids by

revealing through-space proximities between protons.

Data Presentation: ¹H and ¹³C NMR Signal
Assignments for Common Steroids
The following tables summarize the ¹H and ¹³C NMR chemical shifts for three common steroids:

testosterone, cholesterol, and progesterone. These values can serve as a reference for

researchers working on similar steroid structures.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Testosterone[7]
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Position
¹³C Chemical Shift
(ppm)

¹H Chemical Shift
(ppm)

Multiplicity, J (Hz)

1 35.8 2.45 (α), 1.25 (β) m

2 33.9 1.98 (α), 1.68 (β) m

3 199.5 - -

4 123.9 5.73 s

5 170.9 - -

6 32.8 2.35 (α), 2.25 (β) m

7 31.6 1.65 (α), 1.15 (β) m

8 35.1 1.55 m

9 54.1 0.95 m

10 38.7 - -

11 20.8 1.50 (α), 1.40 (β) m

12 36.5 1.75 (α), 1.05 (β) m

13 42.9 - -

14 50.6 1.10 m

15 23.4 1.85 (α), 1.45 (β) m

16 30.5 2.05 (α), 1.55 (β) m

17 81.5 3.65 t, 8.4

18 11.0 0.80 s

19 17.4 1.20 s

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Cholesterol[8][9][10]
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Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)

1 37.3 1.05, 1.85

2 31.7 1.50, 1.85

3 71.8 3.53

4 42.3 2.25, 2.35

5 140.8 -

6 121.7 5.35

7 31.9 1.95, 2.00

8 31.9 1.50

9 50.2 0.92

10 36.5 -

11 21.1 1.50

12 39.8 1.10, 1.85

13 42.3 -

14 56.8 1.05

15 24.3 1.15, 1.85

16 28.2 1.20, 1.55

17 56.2 1.10

18 11.9 0.68

19 19.4 1.01

20 35.8 1.35

21 18.7 0.92

22 36.2 1.15, 1.65

23 23.9 1.05, 1.35
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24 39.5 1.10, 1.25

25 28.0 1.30

26 22.6 0.86

27 22.8 0.87

Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for Progesterone[11][12][13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://m.chemicalbook.com/SpectrumEN_57-83-0_1HNMR.htm
https://www.researchgate.net/figure/Proton-NMR-spectrum-in-progesterone-in-CDCl3-at-600-MHz_fig1_226939881
https://www.researchgate.net/figure/13-C-NMR-754-MHz-CDCl3-data-for-the-progesterone-derivative_tbl2_271187908
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)

1 35.7 1.22, 2.44

2 33.9 1.70, 2.00

3 199.5 -

4 123.9 5.73

5 171.0 -

6 32.8 2.26, 2.35

7 31.9 1.15, 1.65

8 35.6 1.55

9 53.9 0.95

10 38.6 -

11 20.8 1.40, 1.50

12 38.7 1.05, 1.75

13 44.1 -

14 56.0 1.10

15 24.5 1.45, 1.85

16 23.0 1.55, 2.05

17 63.5 2.55

18 13.3 0.67

19 17.4 1.19

20 209.4 -

21 31.4 2.13

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[14]

Sample Purity: Ensure the steroid sample is of high purity to avoid interference from

impurities.

Solvent Selection: Choose a deuterated solvent that completely dissolves the steroid.

Chloroform-d (CDCl₃) is a common choice for steroids.

Concentration: For ¹H detected experiments (COSY, HSQC, HMBC, NOESY), a

concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for small molecules

like steroids.[15]

Filtration: Filter the sample solution through a small plug of cotton or glass wool in a Pasteur

pipette to remove any particulate matter.[16]

NMR Tube: Use a clean, high-quality 5 mm NMR tube.[17]

COSY (Correlation Spectroscopy) Protocol
The COSY experiment is one of the simplest and most widely used 2D NMR experiments for

establishing proton-proton coupling networks.[18]

Acquire a 1D ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral

width and transmitter offset.

Load COSY Pulse Program: Select a gradient-enhanced COSY pulse sequence (e.g.,

'cosygpqf' on Bruker instruments).

Set Parameters:

Spectral Width (SW): Set the spectral width in both dimensions to encompass all proton

signals.

Transmitter Offset (O1P): Center the transmitter frequency in the middle of the proton

spectrum.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.nanalysis.com/nmready-blog/2024/2/28/guide-preparing-a-sample-for-nmr-analysis-part-i
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://chem.ch.huji.ac.il/nmr/preparation/preparation.html
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://organicchemistrydata.org/hansreich/resources/nmr/?page=08-tech-09-2d/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans (NS): Typically 2 to 8 scans per increment are sufficient for a moderately

concentrated sample.

Number of Increments (TD in F1): Use 256 to 512 increments for adequate resolution in

the indirect dimension.

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

Acquisition and Processing: Acquire the 2D data. After acquisition, perform a Fourier

transform in both dimensions (F2 and F1). The resulting spectrum should be symmetrized.

HSQC (Heteronuclear Single Quantum Coherence)
Protocol
The HSQC experiment is a sensitive method to determine one-bond ¹H-¹³C correlations.[4][19]

Acquire 1D ¹H and ¹³C Spectra: Obtain 1D spectra to determine the spectral widths and

offsets for both nuclei.

Load HSQC Pulse Program: Select a phase-sensitive gradient-enhanced HSQC pulse

sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

Set Parameters:

¹H Dimension (F2): Set the spectral width and transmitter offset based on the 1D ¹H

spectrum.

¹³C Dimension (F1): Set the spectral width to cover the range of protonated carbons

(typically 0-160 ppm for steroids). Set the transmitter offset to the center of this range.

Number of Scans (NS): 2 to 16 scans per increment are common.

Number of Increments (TD in F1): 128 to 256 increments are usually sufficient.

One-Bond Coupling Constant (¹JCH): Set to an average value of 145 Hz.

Relaxation Delay (D1): 1-2 seconds.
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Acquisition and Processing: Acquire and process the data using Fourier transformation in

both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation)
Protocol
The HMBC experiment is crucial for identifying long-range ¹H-¹³C correlations, which helps in

connecting different molecular fragments.[20][21]

Acquire 1D ¹H and ¹³C Spectra: Determine the spectral parameters as for HSQC.

Load HMBC Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g.,

'hmbcgplpndqf' on Bruker instruments).

Set Parameters:

¹H Dimension (F2): Set parameters as in HSQC.

¹³C Dimension (F1): The spectral width should be larger than for HSQC to include

quaternary carbons (e.g., 0-220 ppm).

Number of Scans (NS): HMBC is less sensitive than HSQC, so more scans (8 to 64) per

increment may be necessary.

Number of Increments (TD in F1): 256 to 512 increments are recommended.

Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings, typically set to

8 Hz.

Relaxation Delay (D1): 1.5-2.5 seconds.

Acquisition and Processing: Acquire and process the data. HMBC spectra are often

processed in magnitude mode.

NOESY (Nuclear Overhauser Effect Spectroscopy)
Protocol
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The NOESY experiment provides information about the spatial proximity of protons, which is

essential for stereochemical assignments.[22][23]

Acquire a 1D ¹H Spectrum: Determine the spectral parameters.

Load NOESY Pulse Program: Select a phase-sensitive gradient-enhanced NOESY pulse

sequence (e.g., 'noesygpph' on Bruker instruments).

Set Parameters:

Spectral Width and Transmitter Offset: Set as for COSY.

Number of Scans (NS): 8 to 16 scans per increment.

Number of Increments (TD in F1): 256 to 512 increments.

Mixing Time (D8 or mix): This is a crucial parameter. For small molecules like steroids, a

mixing time of 0.5 to 1.0 seconds is a good starting point.[24]

Relaxation Delay (D1): 1-2 seconds.

Acquisition and Processing: Acquire and process the data similarly to a COSY experiment.

Visualization of Experimental Workflows
The following diagrams illustrate the logical workflow for assigning steroid signals using 2D

NMR techniques.
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1. 1D NMR Experiments
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Caption: Workflow for Steroid Signal Assignment using 2D NMR.
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Caption: Integration of 2D NMR Data for Structure Elucidation.

Conclusion
The application of a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and

NOESY, provides a powerful and systematic approach for the complete and unambiguous

assignment of ¹H and ¹³C NMR signals in steroids. By following the detailed protocols and data

interpretation workflows outlined in these application notes, researchers, scientists, and drug

development professionals can confidently elucidate the complex structures of novel and

known steroid compounds, which is a critical step in pharmaceutical research and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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